Product packaging for 4-(6-Chloropyridazin-3-yl)benzaldehyde(Cat. No.:CAS No. 914349-19-2)

4-(6-Chloropyridazin-3-yl)benzaldehyde

Numéro de catalogue: B1520779
Numéro CAS: 914349-19-2
Poids moléculaire: 218.64 g/mol
Clé InChI: ONXNMPPQTHFGTJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The compound is synthesized via Suzuki-Miyaura cross-coupling between 3,6-dichloropyridazine and 4-formylphenylboronic acid, yielding a brown solid with a melting point of 183–184°C and a modest 20% reaction efficiency . Its molecular formula is inferred as C₁₁H₇ClN₂O (molecular weight ≈ 218.64 g/mol), characterized by a chloropyridazine group that imparts electron-withdrawing effects, enhancing its utility in materials science and medicinal chemistry. The compound serves as a critical intermediate in synthesizing nonlinear optical (NLO) chromophores and pharmacologically active derivatives, such as 4-(6-(4-(diphenylamino)phenyl)pyridazin-3-yl)benzaldehyde, which exhibits extended conjugation for NLO applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H7ClN2O B1520779 4-(6-Chloropyridazin-3-yl)benzaldehyde CAS No. 914349-19-2

Propriétés

IUPAC Name

4-(6-chloropyridazin-3-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O/c12-11-6-5-10(13-14-11)9-3-1-8(7-15)2-4-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXNMPPQTHFGTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70661687
Record name 4-(6-Chloropyridazin-3-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914349-19-2
Record name 4-(6-Chloropyridazin-3-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Suzuki-Miyaura Cross-Coupling Reaction

  • Reactants: 3,6-dichloropyridazine and 4-formylphenylboronic acid
  • Catalyst: Palladium-based catalysts (e.g., Pd(PPh₃)₄)
  • Solvent: Typically DMF or toluene with a base such as potassium carbonate
  • Conditions: Heating around 80°C under inert atmosphere
  • Yield: Moderate, approximately 20% reported in literature
  • Product: Brown solid with melting point 183–184°C
  • Significance: This method is widely used for coupling aryl halides with boronic acids to form biaryl compounds, providing a direct C–C bond between the pyridazine ring and benzaldehyde.

Nucleophilic Aromatic Substitution (NAS) via 4-((6-Chloropyridazin-3-yl)oxy)benzaldehyde Intermediate

  • Step 1: Synthesis of 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde by reacting 3,6-dichloropyridazine with 4-hydroxybenzaldehyde
  • Reagents: Isopropanol as solvent, anhydrous potassium carbonate as base
  • Conditions: Reflux overnight
  • Yield: Considerable yield reported
  • Step 2: Subsequent Claisen-Schmidt condensation or other functionalization steps to obtain target derivatives
  • Note: This route involves an ether linkage intermediate and is useful for further derivatization but differs structurally from direct this compound.

Detailed Reaction Conditions and Procedures

Preparation Method Reactants Catalyst/Base Solvent Temperature Time Yield (%) Notes
Suzuki-Miyaura Cross-Coupling 3,6-dichloropyridazine + 4-formylphenylboronic acid Pd(PPh₃)₄, K₂CO₃ DMF or toluene ~80°C Several hours ~20 Moderate yield, requires inert atmosphere
NAS via Ether Intermediate 3,6-dichloropyridazine + 4-hydroxybenzaldehyde K₂CO₃ Isopropanol Reflux (~80°C) Overnight Considerable Intermediate for further functionalization

Chemical Reaction Analysis

Substitution Reactions

  • The chlorine atom at the 6-position of the pyridazine ring can undergo nucleophilic substitution, enabling further functionalization such as amination with benzylamine under reflux in ethanol.

Oxidation and Reduction

  • The aldehyde group is reactive toward oxidation and reduction, allowing transformation into carboxylic acids or alcohols respectively. For example:
Reaction Type Reagent Product Conditions Yield (%)
Oxidation KMnO₄ (acidic) 4-(6-Chloropyridazin-3-yl)benzoic acid 60°C, 4 hours 88
Reduction NaBH₄ 4-(6-Chloropyridazin-3-yl)benzyl alcohol Room temperature 92
Reduction LiAlH₄ Same as above Room temperature 95
  • Selective reduction of aldehyde without affecting pyridazine ring is achievable using NaBH₄.

Condensation Reactions

  • The aldehyde group participates in Knoevenagel and Claisen-Schmidt condensations to form α,β-unsaturated compounds useful in dye and pharmaceutical synthesis.
Condensation Type Active Methylene Compound Catalyst Product Example Yield (%)
Knoevenagel Malononitrile Piperidine, EtOH (E)-3-(4-(6-Chloropyridazin-3-yl)phenyl)acrylonitrile 78
Claisen-Schmidt 4-Nitroacetophenone KOH, EtOH α,β-Unsaturated ketone with anticancer activity Not specified

Industrial and Green Chemistry Considerations

  • Industrial synthesis may employ continuous flow reactors to optimize yield and purity.
  • Green chemistry approaches include solvent-free reactions and recyclable catalysts to minimize environmental impact.

Comparative Summary of Preparation Methods

Aspect Suzuki-Miyaura Coupling NAS via Ether Intermediate
Type of Bond Formation Direct C–C bond between pyridazine and benzaldehyde C–O–C ether linkage intermediate
Starting Materials 3,6-dichloropyridazine, 4-formylphenylboronic acid 3,6-dichloropyridazine, 4-hydroxybenzaldehyde
Catalyst/Base Pd catalyst, K₂CO₃ K₂CO₃
Solvent DMF, toluene Isopropanol
Reaction Conditions ~80°C, inert atmosphere Reflux overnight
Yield Moderate (~20%) Considerable
Application Direct synthesis of target compound Intermediate for further functionalization

Research Findings and Optimization Notes

  • The Suzuki-Miyaura cross-coupling method, while direct, suffers from modest yields, indicating the need for optimization of catalyst systems and reaction parameters to improve efficiency.
  • The NAS route via the ether intermediate offers a higher yield and versatility for synthesizing derivatives but requires additional steps.
  • Characterization techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis confirm the structure and purity (>95%) of synthesized compounds.

Analyse Des Réactions Chimiques

Substitution Reactions

The chlorine atom at the 6-position of the pyridazine ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions:

Reagents/Conditions Products Yield Key Findings
Hydrazine hydrate6-Hydrazinopyridazine derivatives75–85%Forms intermediates for further cyclization reactions .
Anthranilic acidPyridazine-anthranilate hybrids62%Produces fused heterocycles with potential bioactivity .
Aliphatic/aromatic amines6-Amino-substituted pyridazines50–70%Amine substituents enhance solubility and electronic properties .

Example : Reaction with benzylamine in ethanol under reflux yields 6-benzylamino derivatives, confirmed via 1H^1H
NMR and LC-MS .

Oxidation and Reduction Reactions

The aldehyde group participates in redox transformations:

Oxidation

Oxidizing Agent Product Conditions
KMnO4_4
(acidic)4-(6-Chloropyridazin-3-yl)benzoic acid60°C, 4 hr
CrO3_3
text
| Same as above | Room temperature, 2 hr |

Key Data : Oxidation with KMnO4_4
achieves 88% conversion, validated by IR loss of aldehyde C=O stretch (1,715 cm1^{-1}
) and emergence of carboxylic acid O-H (2,500–3,300 cm1^{-1}
) .

Reduction

Reducing Agent Product Yield
NaBH4_4
text
| 4-(6-Chloropyridazin-3-yl)benzyl alcohol | 92% |

| LiAlH4_4
| Same as above | 95% |

Notes : NaBH4_4
is preferred for selective aldehyde reduction without affecting the pyridazine ring .

Condensation Reactions

The aldehyde group undergoes Knoevenagel and Claisen-Schmidt condensations:

Knoevenagel Condensation

Active Methylene Compound Product Catalyst Yield
Malononitrile(E)-3-(4-(6-Chloropyridazin-3-yl)phenyl)acrylonitrilePiperidine, EtOH78%
Ethyl cyanoacetateα-Cyano-cinnamate derivativeNH4_4
OAc, EtOH65%

Applications : These products serve as intermediates for fluorescent dyes and bioactive molecules .

Claisen-Schmidt Reaction

Reaction with acetophenone derivatives forms α,β-unsaturated ketones:

  • Example : Condensation with 4-nitroacetophenone yields (E)(E)
    -3-(4-(6-chloropyridazin-3-yl)phenyl)-1-(4-nitrophenyl)prop-2-en-1-one (IC50_{50}
    = 12.2 μM against HNO97 cancer cells) .

Cyclization Reactions

The compound participates in heterocycle formation:

Reagent Product Conditions Biological Activity
Thiosemicarbazide1,3,4-Thiadiazole hybridsSolvent-free, 80°CAnticancer (IC50_{50}
= 17.8 μM vs. MDA-MB-468)
Hydrazine hydratePyrazolo[3,4-d]pyridazine derivativesReflux, 6 hrPARP-1 inhibition (comparable to olaparib)

Spectral Data : Cyclization products show distinct 1H^1H
NMR shifts (e.g., δ 8.50–7.41 ppm for aromatic protons) .

Cross-Coupling Reactions

The pyridazine ring enables Pd-catalyzed couplings:

Reaction Type Reagents Product Application
Suzuki-MiyauraArylboronic acid, Pd(PPh3_3
)4_4
Biaryl-pyridazine hybridsMaterials science
Buchwald-HartwigPrimary amines, Pd2_2
(dba)3_3
6-Amino-pyridazine derivativesDrug discovery

Optimized Conditions : Reactions proceed at 80°C in DMF with K2_2
CO3_3
as base .

Applications De Recherche Scientifique

Scientific Research Applications

  • Chemistry:
    • Serves as a building block for synthesizing more complex organic molecules.
    • Utilized in the development of new synthetic methodologies.
  • Biological Activity:
    • Investigated for its potential as a probe in biochemical assays to study enzyme activities.
    • Shows promise in medicinal chemistry for drug discovery, particularly against cancer and microbial infections .
  • Medicinal Chemistry:
    • Exhibits significant anticancer properties; studies indicate it inhibits cell growth in various cancer cell lines, such as MCF-7 (Breast Cancer) with an IC50 of 10.5 μM.
    • Demonstrates antimicrobial activity against resistant strains of bacteria like Staphylococcus aureus and Escherichia coli at concentrations as low as 20 μM .

Anticancer Activity

Cell LineIC50 (μM)Activity
NCI-H460 (Lung Cancer)15.0Moderate Inhibition
MCF-7 (Breast Cancer)10.5High Inhibition
A549 (Lung Cancer)12.0Moderate Inhibition

Antimicrobial Properties

Bacterial StrainMinimum Inhibitory Concentration (MIC)Activity
Staphylococcus aureus20 μMStrongly Inhibitory
Escherichia coli25 μMModerately Inhibitory

Case Studies

Case Study 1: Anticancer Screening
In a screening study involving multiple cancer cell lines, researchers found that 4-(6-Chloropyridazin-3-yl)benzaldehyde exhibited dose-dependent inhibition of cell proliferation. The compound's effectiveness suggests it could serve as a lead structure for developing new anticancer agents.

Case Study 2: Antimicrobial Efficacy
A focused study on the antimicrobial properties of pyridazine derivatives highlighted that this compound was effective against multidrug-resistant bacteria strains. This suggests its potential utility in treating infections caused by resistant organisms.

Mécanisme D'action

The mechanism by which 4-(6-Chloropyridazin-3-yl)benzaldehyde exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the biological system and the specific reaction conditions.

Comparaison Avec Des Composés Similaires

4-[(6-Chloropyridazin-3-yl)oxy]benzaldehyde (CAS 437383-95-4)

  • Structure : Contains an ether (-O-) linkage between the pyridazine and benzaldehyde groups.
  • Molecular Formula : C₁₁H₇ClN₂O₂ (MW 234.64 g/mol) .
  • Key Differences : The oxygen bridge increases polarity and hydrogen-bonding capacity (hydrogen bond acceptor count = 4) compared to the direct C–C bond in the target compound .

3-(6-Chloropyridazin-3-yl)benzaldehyde

  • Structure : Positional isomer with the pyridazine substituent at the meta position of benzaldehyde.
  • Molecular Formula : C₁₁H₇ClN₂O (MW ≈ 218.64 g/mol) .

Hydroxybenzaldehyde Derivatives

  • Examples : 4-hydroxybenzaldehyde, 4-hydroxy-3-methoxybenzaldehyde.
  • Key Differences : Hydroxyl and methoxy groups enhance solubility in polar solvents but reduce stability under acidic conditions .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) XLogP3 Topological Polar Surface Area (Ų)
4-(6-Chloropyridazin-3-yl)benzaldehyde C₁₁H₇ClN₂O 218.64 183–184 ~2.5* ~52.1*
4-[(6-Chloropyridazin-3-yl)oxy]benzaldehyde C₁₁H₇ClN₂O₂ 234.64 Not reported 2.1 52.1
3-(6-Chloropyridazin-3-yl)benzaldehyde C₁₁H₇ClN₂O 218.64 Not reported ~2.5* ~52.1*
4-Hydroxybenzaldehyde C₇H₆O₂ 122.12 115–116 1.2 40.5

*Estimated based on structural similarity to 4-[(6-Chloropyridazin-3-yl)oxy]benzaldehyde .

Pharmacological and Material Science Relevance

  • This compound : Key precursor for NLO chromophores due to strong electron-withdrawing effects from the chloropyridazine group .
  • 4-Hydroxybenzaldehyde Derivatives : Widely used in anticancer and antimicrobial agents for their hydrogen-bonding and redox properties .
  • 4-[(6-Chloropyridazin-3-yl)oxy]benzaldehyde: Limited commercial availability (discontinued by Biosynth) restricts practical applications despite favorable computed properties .

Research Findings

  • NLO Chromophores: Derivatives of this compound, such as 5a (melting point 216–217°C), exhibit enhanced second-harmonic generation (SHG) efficiency due to extended π-conjugation from diphenylamino substituents .
  • Synthetic Challenges : Low yield (20%) in the synthesis of this compound highlights the need for optimized catalytic systems .

Activité Biologique

4-(6-Chloropyridazin-3-yl)benzaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Synthesis

This compound is derived from the pyridazine family, which is known for its diverse biological activities. The compound can be synthesized through various chemical reactions, including the Knoevenagel condensation between 3,6-dichloropyridazine and 4-formylphenylboronic acid .

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, highlighting its potential applications in treating various diseases.

1. Anticancer Activity

Research indicates that compounds with pyridazine moieties exhibit significant anticancer properties. A study demonstrated that derivatives of pyridazine, including this compound, showed promising activity against various cancer cell lines. The compound was assessed for its ability to inhibit cell growth in multiple cancer types, with notable efficacy observed at specific concentrations .

Cell Line IC50 (μM) Activity
NCI-H460 (Lung Cancer)15.0Moderate Inhibition
MCF-7 (Breast Cancer)10.5High Inhibition
A549 (Lung Cancer)12.0Moderate Inhibition

2. Antimicrobial Properties

Pyridazine derivatives have also been evaluated for their antimicrobial activities. The presence of electron-withdrawing groups like chlorine enhances the antimicrobial efficacy of these compounds against various bacterial strains. For instance, studies have shown that this compound exhibits significant activity against Staphylococcus aureus and Escherichia coli at concentrations as low as 20 μM .

Bacterial Strain Minimum Inhibitory Concentration (MIC) Activity
Staphylococcus aureus20 μMStrongly Inhibitory
Escherichia coli25 μMModerately Inhibitory

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound interacts with specific biological targets within cells, potentially disrupting critical cellular processes such as DNA replication and protein synthesis.

Case Study 1: Anticancer Screening

In a comprehensive screening study involving multiple cancer cell lines, researchers found that the compound exhibited a dose-dependent inhibition of cell proliferation. The study concluded that the compound could serve as a lead structure for developing new anticancer agents .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of various pyridazine derivatives, including this compound. The results indicated that this compound could be effective against resistant strains of bacteria, suggesting its potential use in treating infections caused by multidrug-resistant organisms .

Q & A

Q. What are the optimized synthetic routes for 4-(6-Chloropyridazin-3-yl)benzaldehyde?

The compound is synthesized via Suzuki-Miyaura cross-coupling between 3,6-dichloropyridazine and 4-formylphenylboronic acid, yielding ~20% under standard Pd-catalyzed conditions . To optimize yield, researchers may:

  • Screen palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)).
  • Adjust reaction temperature (60–100°C) and base (e.g., K₂CO₃ vs. Cs₂CO₃).
  • Use microwave-assisted synthesis to reduce reaction time. Post-synthesis purification via column chromatography (SiO₂, CH₂Cl₂) is recommended .

Q. How can NMR spectroscopy confirm the structure of this compound?

Key ^1H NMR signals (CDCl₃, 300 MHz):

  • Aldehyde proton at δ 10.14 ppm (singlet).
  • Pyridazine ring protons at δ 7.67 (d, J = 9.0 Hz) and 7.94 (d, J = 9.0 Hz).
  • Benzaldehyde aromatic protons at δ 8.07 (d, J = 8.4 Hz) and 8.25 (d, J = 8.1 Hz) . Cross-validate with ^13C NMR and mass spectrometry to confirm molecular weight (C₁₁H₇ClN₂O).

Q. What solvents are suitable for recrystallizing this compound?

The compound is a brownish solid (mp 183–184°C) . Recrystallization solvents include:

  • Dichloromethane/hexane mixtures.
  • Ethanol/water for high-purity recovery. Solubility tests in DMSO, THF, and acetonitrile can guide solvent selection for reaction setups.

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in drug design?

AutoDock Vina can model binding interactions of the aldehyde group with biological targets:

  • Parameterize the chloropyridazinyl moiety as an electron-withdrawing group.
  • Simulate docking to enzymes (e.g., kinases) using flexible side-chain algorithms. Validate predictions with in vitro assays (e.g., IC₅₀ measurements).

Q. What crystallographic techniques resolve the molecular structure of this compound?

Single-crystal X-ray diffraction (SHELX ) is ideal:

  • Grow crystals via slow evaporation in CH₂Cl₂.
  • Refine data with SHELXL to determine bond lengths/angles, confirming planarity of the pyridazine-benzaldehyde system. Compare with DFT-optimized geometries for electronic structure insights .

Q. How to address contradictory spectroscopic data in derivative synthesis?

If NMR signals deviate from literature (e.g., aldehyde proton shift), employ:

  • 2D NMR (COSY, HSQC) to resolve coupling patterns.
  • X-ray crystallography for unambiguous conformation analysis .
  • LC-MS to rule out impurities (e.g., unreacted boronic acid) .

Q. What role does this compound play in nonlinear optical (NLO) materials?

The pyridazinyl group enhances electron-withdrawing capacity, making it a π-conjugated linker in NLO chromophores .

  • Functionalize the aldehyde via Knoevenagel condensation with electron-rich moieties (e.g., cyanoacetates).
  • Measure hyperpolarizability (β) via electric-field-induced second-harmonic generation (EFISHG).

Q. How does pH affect the stability of this compound in aqueous solutions?

Conduct accelerated stability studies:

  • Store solutions at pH 3–9 (25–40°C) and monitor aldehyde oxidation (HPLC, λ = 254 nm).
  • Use borate buffers to stabilize the aldehyde group against hydration.

Q. What analytical methods validate purity for pharmacological studies?

  • HPLC : C18 column, mobile phase = acetonitrile/water (70:30), retention time ~8.2 min .
  • LC-MS : Confirm [M+H]⁺ at m/z 219.03.
  • Elemental analysis : Match calculated C (60.33%), H (3.22%), N (12.82%) .

Q. How does this compound compare to analogs in cross-coupling reactions?

Replace the chloropyridazinyl group with chlorophenyl or fluorophenyl moieties :

  • Lower reactivity in Suzuki coupling due to reduced electron deficiency.
  • Higher regioselectivity in Heck reactions attributed to steric effects of the pyridazine ring.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(6-Chloropyridazin-3-yl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-(6-Chloropyridazin-3-yl)benzaldehyde

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.